4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

TRPA1 antagonist pain research ion channel pharmacology

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is an aryl isothiocyanate featuring a phenyl ring substituted at the 4-position with bromine and at the 2-position with a trifluoromethyl group. The molecular formula is C8H3BrF3NS and the molecular weight is 282.08 g/mol.

Molecular Formula C8H3BrF3NS
Molecular Weight 282.08 g/mol
CAS No. 206559-46-8
Cat. No. B3040467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
CAS206559-46-8
Molecular FormulaC8H3BrF3NS
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)N=C=S
InChIInChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
InChIKeyGWLIKBAQYRDIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8): Baseline Procurement and Identity Data


4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is an aryl isothiocyanate featuring a phenyl ring substituted at the 4-position with bromine and at the 2-position with a trifluoromethyl group [1]. The molecular formula is C8H3BrF3NS and the molecular weight is 282.08 g/mol . The compound is a moisture-sensitive yellow liquid with a boiling point of 129–130 °C at 7 mmHg and a refractive index of 1.613 [2]. Commercial availability is established at purities of 97–98% (HPLC) from multiple vendors, with production scales ranging from grams to kilograms [2].

Why 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate Cannot Be Replaced by Simple Aryl Isothiocyanate Analogs


Substitution pattern on the aryl ring profoundly modulates isothiocyanate reactivity, electrophilicity, and biological target engagement. Structure-activity relationship (SAR) studies across diverse aryl isothiocyanate libraries demonstrate that the presence, position, and electronic nature of substituents—particularly halogens and trifluoromethyl groups—dictate both antiproliferative potency and antioxidant response element induction capacity in cancer cell models [1]. The unique combination of a strongly electron-withdrawing 2-CF3 group and a 4-bromo leaving group/handle in 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate creates a distinctive reactivity profile: the CF3 activates the isothiocyanate toward nucleophilic attack, while the bromine enables orthogonal cross-coupling functionalization that is absent in non-halogenated or differently substituted analogs [2]. Therefore, generic substitution with other aryl isothiocyanates (e.g., phenyl isothiocyanate, 4-(trifluoromethyl)phenyl isothiocyanate, or 3-bromo analogs) is not scientifically equivalent—each substitution variant yields different reaction kinetics, different biological target selectivity, and different downstream synthetic utility.

Quantitative Differentiation of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate: A Comparator-Based Evidence Guide


TRPA1 Antagonist Potency: 2.6-Fold Higher Potency at Rat TRPA1 vs. Reference TRPA1 Blocker TCS 5861528

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate demonstrates an IC50 of 5.5 µM (5,500 nM) as an antagonist of the rat transient receptor potential ankyrin 1 (TRPA1) channel expressed in HEK293 cells, measured via inhibition of allyl isothiocyanate-induced intracellular calcium elevation [1]. In contrast, the commonly used selective TRPA1 blocker TCS 5861528 exhibits a significantly weaker IC50 of 14.3 µM under comparable assay conditions (allyl isothiocyanate-evoked calcium influx) [2]. This represents a 2.6-fold enhancement in potency for the target compound relative to this established reference antagonist.

TRPA1 antagonist pain research ion channel pharmacology

Species-Dependent TRPA1 Antagonist Selectivity: 2.2-Fold Selectivity for Rat over Human TRPA1

In head-to-head binding assays conducted under identical experimental conditions (HEK293 cells, allyl isothiocyanate-induced calcium flux), 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate exhibits differential potency across species: IC50 = 5.5 µM for rat TRPA1 [1] versus IC50 = 12.1 µM (12,100 nM) for human TRPA1 [2]. This yields a rat/human selectivity ratio of approximately 2.2-fold. In contrast, the reference antagonist AP-18 shows a less pronounced species difference (human IC50 = 3.1 µM, rat IC50 = 4.5 µM, ratio = 1.5-fold) [3].

species selectivity TRPA1 pharmacology translational research

Orthogonal Synthetic Handle: Bromo Substituent Enables Cross-Coupling Functionalization Absent in Non-Halogenated Analogs

The 4-bromo substituent of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling sequential diversification strategies . Non-halogenated analogs such as 4-(trifluoromethyl)phenyl isothiocyanate (CAS 1645-65-4) lack this synthetic handle and are restricted to functionalization solely at the isothiocyanate group, limiting their utility to single-step thiourea or dithiocarbamate formation . The bromo substituent remains intact during isothiocyanate-based transformations, allowing post-modification of the aryl core without protecting group manipulation .

cross-coupling medicinal chemistry building block

Physicochemical Differentiation: 39% Higher Density and Elevated Boiling Point vs. Non-Brominated Trifluoromethyl Analog

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate exhibits a density of 1.67 g/cm³ and a boiling point of 129–130 °C at 7 mmHg . In contrast, the non-brominated analog 4-(trifluoromethyl)phenyl isothiocyanate has a density of approximately 1.20 g/cm³ (estimated from molecular weight 203.18 vs. 282.08 and typical aryl ITC densities) and a boiling point of 81 °C at 11 mmHg . The 39% higher density and 48 °C higher boiling point (at comparable reduced pressure) of the brominated compound alter purification and formulation parameters, including solvent compatibility, chromatographic retention, and volatility during vacuum distillation.

physicochemical properties purification handling

Commercial Purity Benchmark: 97–98% (HPLC) Standardized Across Multiple GMP/ISO Vendors

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate is commercially available at standardized purities of 97% (Alfa Aesar/Thermo Scientific) and 98% (min, HPLC) (Capot Chemical) with moisture content specified at ≤0.5% [1]. This consistency across vendors enables reliable procurement without the batch-to-batch variability observed with less standardized or custom-synthesis aryl isothiocyanates. In contrast, positional isomers such as 3-Bromo-5-(trifluoromethyl)phenyl isothiocyanate are primarily available only through custom synthesis with variable purity and longer lead times .

purity quality control procurement

Evidence-Backed Application Scenarios for 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate Procurement


TRPA1 Channel Pharmacology and Pain Research Tool Compound Development

The compound's demonstrated TRPA1 antagonist activity (rat IC50 = 5.5 µM) and 2.6-fold potency advantage over TCS 5861528 support its use as a cost-effective alternative or complement in ion channel screening panels [1]. Its species selectivity profile (2.2-fold rat/human discrimination) makes it particularly suitable for studies requiring differential species responses or when validating translational models from rodent to human TRPA1 pharmacology [2].

Orthogonal Diversification in Medicinal Chemistry and Probe Synthesis

The dual orthogonal reactive handles—isothiocyanate for thiourea/dithiocarbamate formation and 4-bromo for cross-coupling—enable sequential diversification of a single scaffold without protecting group manipulation [1]. This reduces step count in library synthesis and accelerates structure-activity relationship (SAR) campaigns for covalent inhibitor programs targeting cysteine- or lysine-rich binding pockets.

Synthesis of Functionalized Aryl Isothiocyanate Libraries for Anticancer SAR Studies

Given that aryl isothiocyanate substituent patterns critically modulate antiproliferative activity against MCF-7 cells, this compound provides a defined starting point for systematic exploration of 2-CF3,4-Br substitution effects [3]. Its commercial availability at 97–98% purity with documented moisture sensitivity ensures reproducible synthetic outcomes when generating focused libraries for anticancer lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.